molecular formula C8H13N3O2 B8342392 5-Tert-butyl-1,3-oxazole-2-carbohydrazide

5-Tert-butyl-1,3-oxazole-2-carbohydrazide

Cat. No. B8342392
M. Wt: 183.21 g/mol
InChI Key: BAYKSVCDQIOXHS-UHFFFAOYSA-N
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Patent
US09150577B2

Procedure details

To a mixture of ethyl 5-tert-butyl-1,3-oxazole-2-carboxylate (28 g, 142 mmol) in ethanol (200 mL) is added hydrazine hydrate (7.1 g, 142 mmol). The reaction mixture is heated at 85° C. for 3 h. The solvent is evaporated and the residue is washed with n-pentane to afford the title compound (25 g, 96%) as a white solid.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[O:9][C:8]([C:10]([O:12]CC)=O)=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].O.[NH2:16][NH2:17]>C(O)C>[C:1]([C:5]1[O:9][C:8]([C:10]([NH:16][NH2:17])=[O:12])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)(C)(C)C1=CN=C(O1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
WASH
Type
WASH
Details
the residue is washed with n-pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CN=C(O1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.